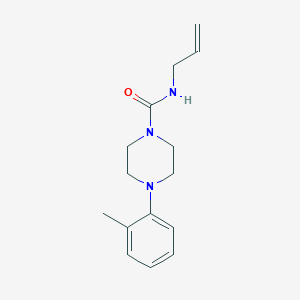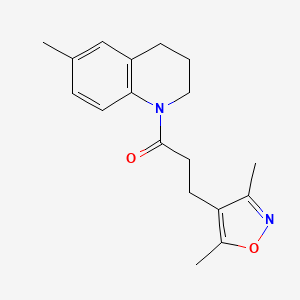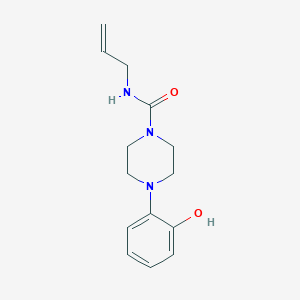![molecular formula C18H19N3O B7455223 2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455223.png)
2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound is also known as PDP or PDPK1 inhibitor and is a potent inhibitor of the protein kinase PDPK1.
Wirkmechanismus
The mechanism of action of 2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the inhibition of PDPK1. This inhibition leads to the downregulation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The downregulation of this pathway leads to the inhibition of cell survival and proliferation, making 2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one include the inhibition of PDPK1 and the downregulation of the PI3K/Akt/mTOR signaling pathway. This leads to the inhibition of cell survival and proliferation, making it a potential anticancer agent. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent inhibitory effects on PDPK1 and its potential applications in medicine and biology. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. These include further studies on its mechanism of action and potential side effects, as well as its potential applications in the treatment of cancer and inflammatory diseases. Additionally, there may be potential applications in other areas of biology, such as neuroscience and immunology, that warrant further investigation.
Synthesemethoden
The synthesis of 2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves several steps. The starting material for the synthesis is 2,5-dimethylaniline, which is reacted with formaldehyde and then with acetic anhydride to form the intermediate 2-(2,5-dimethylanilino)acetic anhydride. This intermediate is then reacted with 7-methyl-4-hydroxypyrido[1,2-a]pyrimidine to form the final product.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in medicine and biology. It has been shown to be a potent inhibitor of the protein kinase PDPK1, which is involved in various cellular processes, including cell survival and proliferation. PDPK1 is also a key regulator of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-4-6-14(3)16(8-12)19-10-15-9-18(22)21-11-13(2)5-7-17(21)20-15/h4-9,11,19H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFUXPJKXVYYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=O)N3C=C(C=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)


![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)



![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)